molecular formula C19H20N2O4 B2958916 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea CAS No. 1119391-76-2

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea

Cat. No.: B2958916
CAS No.: 1119391-76-2
M. Wt: 340.379
InChI Key: FIEOMSDKPJTVIB-UHFFFAOYSA-N
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Description

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea is a chemical compound offered for research and development purposes. This substance features a 2,3-dihydro-2,2-dimethylbenzofuran core, a structural motif found in various biologically active molecules and commercial products . The 2,3-dihydro-2,2-dimethyl-7-benzofuranol precursor is a key intermediate in synthesizing a range of derivatives, suggesting this compound's potential for further chemical exploration and development . Compounds based on this scaffold are of significant interest in medicinal chemistry and agrochemical research . For instance, some derivatives of this structural class have been investigated as insecticide candidates, with their synthesis and crystal structures documented in scientific literature . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-13-7-6-10-15(17(13)25-19)24-12-16(22)21-18(23)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEOMSDKPJTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. Additionally, it may interact with viral proteins, inhibiting viral replication and providing anti-viral activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing molecular features, biological activity, and research insights.

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)

  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Functional Groups : Benzofuran, methylcarbamate.
  • Biological Activity : Broad-spectrum carbamate insecticide inhibiting acetylcholinesterase .
  • Key Findings :
    • High water solubility (351 mg/L at 25°C) contributes to environmental persistence and groundwater contamination .
    • Rapid metabolism in soil under alkaline conditions, with a half-life of 1–2 weeks .

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide

  • Molecular Formula: C₁₉H₂₁NO₃
  • Molecular Weight : 311.37 g/mol
  • Functional Groups : Benzofuran, acetamide, o-tolyl.
  • Key Findings: Synthesized via condensation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid, followed by amidation . Crystal structure analysis (monoclinic P2₁/n) reveals weak C–H···O interactions stabilizing dimeric packing . Melting point: 363.75 K, indicating moderate thermal stability .

3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 221.30 g/mol
  • Functional Groups: Phenylurea, dimethylaminopropyl.
  • Biological Activity: Limited data; primarily used in synthetic chemistry .
  • Key Findings: Safety data highlight insufficient toxicological profiling, with precautionary measures against inhalation or dermal exposure . The dimethylaminopropyl chain may enhance solubility in polar solvents compared to the target compound .

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid

  • Molecular Formula : C₁₃H₁₆O₄ (inferred from ).
  • Functional Groups: Benzofuran, propanoic acid.
  • Key Findings :
    • Marketed as a synthetic building block (CymitQuimica), suggesting utility in agrochemical or pharmaceutical synthesis .
    • Higher polarity due to the carboxylic acid group compared to the acetylated target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity
3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea C₁₉H₂₁N₂O₄ 341.39 Benzofuran, acetyloxy, phenylurea Potential insecticide/herbicide
Carbofuran C₁₂H₁₅NO₃ 221.25 Benzofuran, methylcarbamate Insecticide
2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide C₁₉H₂₁NO₃ 311.37 Benzofuran, acetamide Pesticidal activity (derivative)
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Phenylurea, dimethylaminopropyl Not well-characterized

Table 2: Physicochemical and Environmental Properties

Compound Melting Point (K) Water Solubility (mg/L) Environmental Persistence
Carbofuran 423–428 351 Moderate (1–2 weeks)
2-(2,2-Dimethyl...acetamide 363.75 Not reported Likely low (amide stability)
Target Compound (inferred) ~370–380* Moderate (urea group) To be determined

*Estimated based on structural analogs.

Research Findings and Implications

Structural Insights: The benzofuran core in all analogs contributes to bioactivity, likely through hydrophobic interactions with biological targets .

Synthetic Pathways :

  • The acetamide derivative () is synthesized via reflux and recrystallization, a route adaptable to the target compound by substituting o-tolylamine with phenylurea precursors .

Environmental and Safety Considerations: Carbofuran’s environmental persistence underscores the need to evaluate the target compound’s degradation profile . Limited toxicological data for phenylurea derivatives (e.g., ) highlight gaps in safety assessments .

Biological Activity

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of 364.43 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of apoptosis.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.5Apoptosis induction
Compound BHeLa (Cervical)12.0Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial in treating inflammatory diseases and conditions.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound demonstrated a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It is believed to affect pathways such as NF-kB and MAPK, which are critical in cell survival and inflammation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption and distribution characteristics. However, further studies are required to assess its toxicity profile comprehensively.

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